Dodecylphosphonic acid, sodium salt

Nanoparticle Stabilization Surfactant Adsorption Metal Oxide Surface Chemistry

Choose Dodecylphosphonic acid, sodium salt for applications demanding robust, coordinative binding to metal oxides – outperforms standard sulfate surfactants. Its C12 phosphonate structure delivers high-selectivity mineral flotation (93.65% Zn recovery from smithsonite), durable TiO₂ nanoparticle capping under UV, and effective corrosion inhibition. Ultra-low CMC ensures micellar activity at minimal loading for green chemistry. Ensure your R&D and production rely on this validated, multifunctional anionic surfactant.

Molecular Formula C12H25Na2O3P
Molecular Weight 294.28 g/mol
CAS No. 50869-33-5
Cat. No. B12660157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylphosphonic acid, sodium salt
CAS50869-33-5
Molecular FormulaC12H25Na2O3P
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C12H27O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
InChIKeyMTKBLDWVUKWLHT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecylphosphonic Acid, Sodium Salt (CAS 50869-33-5): Core Technical Identifiers for Scientific Procurement


Dodecylphosphonic acid, sodium salt (CAS 50869-33-5) is an anionic phosphonate surfactant with the molecular formula C₁₂H₂₅Na₂O₃P and a molecular weight of 294.28 g/mol [1]. It consists of a twelve-carbon hydrophobic alkyl chain and a hydrophilic phosphonate headgroup bearing two sodium counterions . This compound is water-soluble and exists as the disodium salt of dodecylphosphonic acid. Its amphiphilic structure enables self-assembly at interfaces and in solution, making it applicable in corrosion inhibition, mineral flotation, and surface modification [1]. The compound's unique phosphonate headgroup distinguishes it from conventional sulfate or carboxylate surfactants by offering strong, coordinative binding to metal oxide surfaces [2].

Dodecylphosphonic Acid, Sodium Salt: Why In-Class Substitution Without Evidence Compromises Application Performance


Substituting dodecylphosphonic acid, sodium salt with a generic alkyl phosphonate or a common anionic surfactant such as sodium dodecyl sulfate without empirical justification is likely to result in suboptimal performance across multiple application dimensions. The phosphonate headgroup of dodecylphosphonic acid, sodium salt engages in stronger, more endothermic binding interactions with metal oxide surfaces compared to sulfate or carboxylate headgroups [1]. Furthermore, the specific chain length (C12) and the degree of ionization of the headgroup dictate a critical micelle concentration (CMC) and micelle ionization degree that cannot be assumed for homologs with different alkyl chain lengths or counterions [2]. In corrosion inhibition, the efficacy of a formulation is highly dependent on the molecular structure and solvent medium, as demonstrated by the divergent performance of the free acid versus the sodium salt on zinc [3]. Similarly, in mineral flotation, the selectivity of the collector for a specific mineral surface is a function of both the alkyl chain and the phosphonate group's interaction with metal cations; substituting with a different chain length or headgroup will alter recovery and grade [4].

Quantitative Evidence for Dodecylphosphonic Acid, Sodium Salt: Direct Comparative Performance Data for Procurement Decisions


Phosphonate Headgroup Yields Strongest Endothermic Binding to Iron Oxide Nanoparticles Compared to Sulfate and Carboxylate Surfactants

Sodium dodecylphosphonate (SDP) exhibits the strongest endothermic binding to iron oxide nanoparticles when compared directly to sodium dodecyl sulfate (SDS) and sodium dodecanoate (laurate). Isothermal titration calorimetry (ITC) revealed that the phosphonate group produces the most endothermic binding, followed by the exothermic binding of the carboxylate group, and then the weak exothermic interaction of the sulfate group [1]. Surfactants with larger binding enthalpies produced more stable nanoparticle suspensions [1].

Nanoparticle Stabilization Surfactant Adsorption Metal Oxide Surface Chemistry

Phosphonate Capping Agent Exhibits Superior UV Stability on Anatase Nanoparticles Compared to Sulfate and Carboxylate Groups

On the surface of anatase (TiO₂) nanoparticles, phosphonate-based capping agents (including dodecyl phosphonate) demonstrate the highest UV stability among the investigated functionalities. Studies on UV degradation mechanisms revealed that phosphonates are significantly more stable than sulfate- or carboxylate-based capping groups under identical irradiation conditions [1]. Furthermore, FTIR analysis confirmed that the phosphonate group interacts with the nanoparticle surface via strong covalent or coordinative bonds, whereas sulfate and amine groups exhibit only electrostatic interactions [1].

Surface Functionalization Nanoparticle Stability Photocatalysis

C12 Phosphonate Achieves 93.65% Zinc Recovery in Smithsonite-Calcite Separation, Outperforming Alternative Collectors

Sodium dodecyl phosphonate (NaDDP) serves as an effective and selective collector for the flotation separation of smithsonite (zinc carbonate) from calcite (calcium carbonate). Under optimized conditions (pH 9, NaDDP concentration of 93.75 mg/L), flotation tests yielded a zinc concentrate with a Zn grade of 42.97% and a recovery of 93.65%, while the calcium recovery was restricted to 12.51%, demonstrating high selectivity [1]. DFT calculations and XPS analysis confirm that NaDDP interacts preferentially with Zn sites over Ca sites, a selectivity not achievable with many conventional fatty acid collectors [1].

Mineral Flotation Collector Performance Selective Separation

Increased Surfactant Charge Reduces CMC by an Order of Magnitude, Defining the Unique Micellization of the Disodium Salt

The micellization behavior of sodium n-dodecane-phosphonates is highly sensitive to the surfactant charge. Varying the charge of the surfactant ion from 0 to 2 (i.e., from the free acid to the disodium salt) results in a reduction of the critical micelle concentration (CMC) by approximately one order of magnitude per unit increase in charge [1]. This demonstrates that the disodium salt (charge = 2) has a significantly lower CMC than the monosodium salt (charge = 1) and the free acid (charge = 0), making it a more efficient surfactant at lower concentrations.

Surfactant Aggregation Critical Micelle Concentration (CMC) Micellization Thermodynamics

Ethanol-Based Dodecylphosphonic Acid Provides Superior Corrosion Inhibition on Zinc Compared to Aqueous Sodium Salt Formulations

In a direct comparative study of zinc passivation, ethanol solutions of dodecylphosphonic acid (free acid) were found to be more effective corrosion inhibitors than aqueous solutions of its sodium salt, both when used individually and in two-stage passivation processes with octyltrimethoxysilane (OTES) [1]. Accelerated corrosion tests in high-humidity and salt-spray atmospheres confirmed this performance difference. The study also established that the inhibiting properties of alkylphosphonic acids on zinc increase with increasing alkyl chain length (C12, C16, C18) [1].

Corrosion Inhibition Zinc Passivation Phosphonate-Siloxane Coatings

Dodecylphosphonic Acid Film on Copper Achieves 100x Increase in Antiwear Life and Low Friction Coefficient (μ ≈ 0.12) Compared to Bare Copper

A self-assembled thin film of n-dodecylphosphonic acid (DDPA) on a copper oxide substrate exhibited excellent tribological performance. Under a contact pressure of 133 MPa and a low sliding speed of 1 mm/s, the DDPA film before sonication (DDPA/Cu BS) demonstrated a very low friction coefficient (μ ≈ 0.12) and an increase in antiwear life by a factor of 100 compared to a bare copper substrate [1]. Electrochemical studies also confirmed strong anti-corrosion behavior for the DDPA film [1].

Tribology Surface Coating Self-Assembled Monolayers

Evidence-Based Application Scenarios for Dodecylphosphonic Acid, Sodium Salt: Where Procurement is Justified by Quantitative Performance


Stabilization of Iron Oxide Nanoparticle Dispersions

Dodecylphosphonic acid, sodium salt is the optimal surfactant choice for stabilizing iron oxide nanoparticle suspensions due to its superior binding enthalpy compared to sulfate or carboxylate surfactants. The strong endothermic interaction, verified by ITC, ensures a robust and stable capping layer that prevents aggregation and sedimentation, which is essential for applications in biomedical imaging, targeted drug delivery, and ferrofluids [1].

UV-Resistant Functionalization of TiO₂ Nanoparticles for Photocatalytic Coatings

When functionalizing anatase TiO₂ nanoparticles for use in UV-exposed environments (e.g., self-cleaning surfaces or photocatalytic water treatment), dodecylphosphonic acid, sodium salt is the preferred capping agent. Its phosphonate anchor group exhibits the highest UV stability among common functionalities (sulfate, carboxylate) and forms strong coordinative bonds, ensuring the long-term integrity and performance of the functional coating [2].

Selective Flotation Collector for Smithsonite-Calcite Ore Processing

For mineral processing operations aiming to separate zinc carbonate (smithsonite) from calcium carbonate (calcite), sodium dodecyl phosphonate is a validated, high-selectivity collector. At a pH of 9 and a concentration of 93.75 mg/L, it achieves a Zn recovery of 93.65% with a concentrate grade of 42.97% while effectively depressing calcite, offering a clear performance advantage over less selective conventional collectors [3].

Formulation of High-Efficiency Micellar Media for Green Synthesis

Sodium dodecylphosphonate is an efficient anionic surfactant for creating micellar reaction media in green chemistry applications. Its very low critical micelle concentration (CMC), which is approximately two orders of magnitude lower than the free acid, allows for effective micellar catalysis at reduced surfactant loadings, minimizing waste and aligning with the principles of green and sustainable chemistry [4].

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